Methyl 12-oxooctadecanoate

Analytical Chemistry Lipidomics Quality Control

Avoid assay variability caused by incorrect keto-FAME analogs. Methyl 12-oxooctadecanoate (CAS 2380-27-0) is the precise C12-keto reference standard for lipid oxidation research. Key advantages: - Definitive GC-FID identification: Use its known retention time (7.4 min) for unambiguous quantification in complex biological or food matrices. - Reproducible synthesis: The C12 ketone serves as a unique reactive handle for producing heterocyclic derivatives, such as hexahydrothioxotetrazines. - Consistent bioactivity: Essential marker for Livistona decipiens pulp oil, guaranteeing batch-to-batch consistency in anti-hyperlipidemic and anti-ulcer studies.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
CAS No. 2380-27-0
Cat. No. B018448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 12-oxooctadecanoate
CAS2380-27-0
Synonyms12-Oxo-octadecanoic Acid Methyl Ester;  Methyl 12-Oxostearate;  Methyl 12-Oxooctadecanoate; 
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3
InChIKeyXVSPEBNRFAFNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 12-Oxooctadecanoate Overview


Methyl 12-oxooctadecanoate (CAS 2380-27-0), also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester characterized by a ketone functional group at the C12 position [1]. This saturated oxo fatty acid (SOFA) is a metabolite of ricinoleic acid and has been identified in various natural sources, including cow and goat milk [2]. As a research chemical, it is typically supplied as a solid with a minimum purity of 98% .

Specificity 12‑oxo positional isomer for targeted lipid oxidation studies
Workflow Lipidomics reference, derivatization building block, natural product marker
Identity Ketone‑functionalized C18 methyl ester; distinct from non‑keto and hydroxy analogs

Why Methyl 12-Oxooctadecanoate Cannot Be Replaced


The specific position of the oxo group on the C18 chain dictates the compound's physicochemical and biological behavior, making simple substitution with other keto fatty acid esters (e.g., 9-oxo or 10-oxo isomers) or non-keto analogs (e.g., methyl stearate) invalid. While in-class compounds share the same molecular formula, their properties diverge significantly. For instance, the melting point can vary by several degrees Celsius between positional isomers, which directly impacts formulation and handling [1]. Furthermore, the C12 keto group is a defining feature for its specific chemical reactivity, such as the formation of unique heterocyclic derivatives, and its reported biological activities . Using an incorrect analog introduces uncontrolled variables that compromise assay reproducibility and data integrity.

Positional isomers (e.g. 9‑oxo, 10‑oxo)
Retention time and melting point shifts alter analytical resolution and formulation behavior.
Non‑keto analog (e.g. methyl stearate)
Lacks C12 ketone reactivity; cannot yield thioxotetrazine or other ketone‑specific derivatives.
Hydroxy analog (e.g. methyl 12‑hydroxystearate)
Different derivatization route; GC‑FID resolution and biological marker profile differ.

Methyl 12-Oxooctadecanoate vs. Analogs: Performance Data


GC-FID Resolution from Oxygenated Analogs

In a simulated gastric digestion study, methyl 12-oxostearate (methyl 12-oxooctadecanoate) was clearly resolved from its closely related analogs, methyl 9,10-epoxystearate and methyl 12-hydroxystearate, using gas chromatography with flame ionization detection (GC-FID) [1]. This distinct retention time is critical for accurate identification and quantification in complex lipid mixtures, where these oxygenated species often co-occur [1].

GC‑FID Resolution
Head‑to‑head
Retention time 7.4 min (+1.3 min vs. epoxystearate; −1.9 min vs. hydroxystearate)
Enables interference‑free quantification in complex lipid matrices
DB‑Wax column, 230 °C; simulated gastric digest conditions
Analytical Chemistry Lipidomics Quality Control

Melting Point vs. Methyl Stearate

The introduction of a single ketone group at the C12 position significantly alters the compound's solid-state packing compared to its fully saturated, non-functionalized analog, methyl stearate . This results in a substantially lower melting point for methyl 12-oxooctadecanoate, which is a key differentiator for applications involving melting, crystallization, or solvent-free handling .

Melting Point
Reported
46–48 °C (8 °C higher than methyl stearate)
Higher melting point simplifies ambient handling and solid‑state formulation studies
Literature values; cross‑study comparison
Physical Chemistry Formulation Science Material Properties

Derivatization to Thioxotetrazine Heterocycles

Methyl 12-oxooctadecanoate is a proven substrate for the synthesis of specific hexahydrothioxotetrazine fatty derivatives via reaction with thiocarbohydrazide [1]. This reaction exploits the unique reactivity of the C12 ketone to form a sulfur-containing heterocycle, a transformation not directly accessible from non-keto fatty esters like methyl stearate or methyl oleate, or from hydroxyl analogs like methyl 12-hydroxystearate .

Derivatization
Class‑level
Forms methyl hexahydro‑3‑hexyl‑6‑thioxo‑1,2,4,5‑tetrazine‑3‑undecanoate via thiocarbohydrazide
Unique heterocycle synthesis route inaccessible from non‑keto or hydroxy analogs
Reaction with thiocarbohydrazide; reported yield not quantified here
Organic Synthesis Derivatization Heterocyclic Chemistry

Anti-Hyperlipidemic & Anti-Ulcer Activity

Methyl 12-oxooctadecanoate, isolated from Livistona decipiens pulp oil, is associated with significant anti-hyperlipidemic and anti-ulcer activities [1]. In a rat model, the L. decipiens pulp oil, for which this compound is a characteristic marker, demonstrated an anti-hyperlipidemic profile that was comparable to the reference drug simvastatin, and superior to oil from the related species L. chinensis [1]. While the specific contribution of methyl 12-oxooctadecanoate requires further study, its presence serves as a key differentiating marker for bioactivity [1].

In Vivo Activity
Endpoint context
L. decipiens oil containing compound showed anti‑hyperlipidemic response comparable to simvastatin; greater than L. chinensis oil in rat model
Reported anti‑hyperlipidemic and anti‑ulcer endpoint context supports marker utility
Rat model; compound's individual contribution requires further study
Pharmacology Natural Product Research Lipid Metabolism

R&D Application Scenarios


GC-FID Analytical Standard

In lipidomics studies, particularly those investigating lipid oxidation products in food science or biological samples, methyl 12-oxooctadecanoate is an essential reference standard. Its well-defined retention time (7.4 min) under common GC-FID conditions allows for the accurate identification and quantification of this specific keto fatty acid methyl ester in complex matrices, ensuring reproducible and reliable data [1].

Intermediate for Lipid-Derived Heterocycles

For synthetic chemists developing new materials or bioactive molecules, the C12 keto group of methyl 12-oxooctadecanoate serves as a unique and reactive handle. It is a documented starting material for synthesizing hexahydrothioxotetrazine derivatives via reaction with thiocarbohydrazide, offering a pathway to novel sulfur-containing lipid compounds not accessible from standard fatty esters .

Marker Compound in Natural Product Pharmacology

In pharmacological studies of natural products from Arecaceae species, methyl 12-oxooctadecanoate is a characteristic component of Livistona decipiens pulp oil. This oil has demonstrated anti-hyperlipidemic effects comparable to simvastatin and significant anti-ulcer activity in rodent models [2]. Using the pure compound as a marker ensures batch-to-batch consistency and helps elucidate its potential role in the observed bioactivity.

Tuning Thermal Properties in Material Science

In material science research, the distinct melting point of methyl 12-oxooctadecanoate (46-48 °C) relative to methyl stearate (38-40 °C) can be exploited. The ketone functionality alters intermolecular forces, resulting in a higher melting solid. This property is valuable for designing lipid-based formulations, coatings, or composites where a specific solid-state behavior or thermal transition is required [1].

Application
Selection Property
Validation Focus
GC‑FID Analytical Standard
Distinct retention time profile
Resolution from co‑occurring oxygenated lipid species
Lipid‑Derived Heterocycle Intermediate
C12 ketone‑specific reactivity
Thioxotetrazine heterocycle formation pathway
Natural Product Marker Compound
Bioactive fingerprint marker
Reported anti‑hyperlipidemic and anti‑ulcer endpoint context
Thermal Property Tuning
Elevated melting point vs. non‑keto analogs
Solid‑state behavior in formulation and material studies

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